DL-Histidinol Dihydrochloride

Description

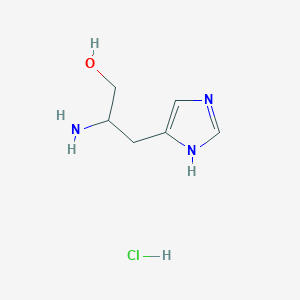

DL-Histidinol Dihydrochloride is a derivative of the amino acid histidine, where the carboxylic acid group is replaced by an alcohol (-ol) functional group, forming an amino alcohol. This compound exists as a racemic mixture (D- and L-isomers) and is typically stabilized as a dihydrochloride salt. These compounds are critical in biochemical research, particularly in studies involving enzyme inhibition, chiral synthesis, and cellular metabolism .

Properties

CAS No. |

1379992-35-4 |

|---|---|

Molecular Formula |

C6H12ClN3O |

Molecular Weight |

177.63 g/mol |

IUPAC Name |

2-amino-3-(1H-imidazol-5-yl)propan-1-ol;hydrochloride |

InChI |

InChI=1S/C6H11N3O.ClH/c7-5(3-10)1-6-2-8-4-9-6;/h2,4-5,10H,1,3,7H2,(H,8,9);1H |

InChI Key |

IQIDPEXUQGHICQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC=N1)CC(CO)N.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares DL-Histidinol Dihydrochloride with structurally or functionally related hydrochlorides, leveraging data from the evidence provided.

DL-Histidine Monohydrochloride Monohydrate

- CAS No.: 123333-71-1

- Molecular Formula : C₆H₉N₃O₂·HCl·H₂O

- Molecular Weight : 209.63 g/mol

- Purity : ≥99%

- Melting Point : ≥250°C

- Physical Properties : White or off-white crystalline powder.

- Applications : Used in biochemical research, particularly in protein studies and buffer preparation. Its racemic nature makes it valuable for chiral resolution experiments .

L-Histidine Monohydrochloride

- CAS No.: 7048-02-4

- Molecular Formula : C₆H₉N₃O₂·HCl

- Purity : 99%

- Applications : Widely employed in cell culture media and as a stabilizing agent in pharmaceuticals. Unlike the DL-form, it is enantiomerically pure, which is critical for biological specificity .

Histamine Dihydrochloride

- CAS No.: Referenced under "2-(4-Imidazolyl) ethylamine dihydrochloride" in .

- Structure : Contains an imidazole ring linked to an ethylamine backbone.

- Applications: Primarily used in immunological research to modulate histamine receptors. Unlike histidinol derivatives, histamine lacks the amino alcohol group, affecting its receptor-binding affinity .

Methyl DL-Lysinate Dihydrochloride

- CAS No.: 34015-48-0

- Molecular Formula : C₇H₁₆N₂O₂·2HCl

- Applications: A lysine derivative used in peptide synthesis. Its dihydrochloride form enhances solubility in aqueous solutions, a property shared with this compound .

Comparative Data Table

Key Research Findings

Racemic vs. Enantiopure Forms: DL-Histidine Monohydrochloride Monohydrate’s racemic mixture (DL-form) is advantageous for studying stereochemical effects in enzyme-substrate interactions, whereas L-Histidine Monohydrochloride’s enantiopurity is essential for biological assays requiring specificity .

Solubility Enhancements: Dihydrochloride salts, such as Methyl DL-Lysinate Dihydrochloride and inferred this compound, exhibit improved aqueous solubility compared to their free-base counterparts, facilitating their use in liquid-phase reactions .

Thermal Stability: DL-Histidine Monohydrochloride Monohydrate demonstrates high thermal stability (melting point ≥250°C), suggesting similar robustness in this compound under experimental conditions .

Limitations and Contradictions

- The evidence lacks direct data on this compound, necessitating inferences from structurally related compounds.

- Discrepancies in melting points and solubility data across sources highlight the need for standardized characterization protocols.

Q & A

How is DL-Histidinol Dihydrochloride synthesized and characterized in laboratory settings?

Level: Basic

Methodological Answer:

this compound is typically synthesized via catalytic hydrogenation of histidine derivatives or through enantioselective reduction of histidine precursors. Characterization involves:

- Nuclear Magnetic Resonance (NMR) for structural confirmation, focusing on imidazole ring protons and stereochemistry.

- High-Performance Liquid Chromatography (HPLC) to assess purity, similar to methods used for Diphenhydramine Hydrochloride quantification .

- Mass Spectrometry (MS) for molecular weight validation.

Safety protocols, such as those outlined for Amantadine Hydrochloride, should be followed, including proper ventilation and personal protective equipment (PPE) .

What strategies are recommended to address discrepancies in the reported biological activity of this compound across different cell models?

Level: Advanced

Methodological Answer:

Contradictions in biological activity may arise from variations in cell permeability, receptor density, or assay conditions. To resolve these:

- Standardize Assay Conditions: Use consistent buffer systems (e.g., pH 7.4 PBS) and temperature controls, as seen in octenidine dihydrochloride studies .

- Dose-Response Curves: Establish EC₅₀/IC₅₀ values across multiple cell lines to identify model-specific effects.

- Mechanistic Profiling: Employ siRNA knockdown or receptor antagonists to isolate target pathways, similar to approaches for serotonin receptor ligands .

What analytical techniques are most effective for quantifying this compound purity in research samples?

Level: Basic

Methodological Answer:

Purity analysis requires orthogonal methods:

- HPLC with UV Detection: Optimize mobile phases (e.g., acetonitrile-phosphate buffer) and column selection (C18), as validated for Diphenhydramine Hydrochloride .

- Thermogravimetric Analysis (TGA): Assess thermal stability and residual solvents, a technique applied to structurally similar amine derivatives .

- Elemental Analysis: Confirm chloride content stoichiometry, critical for dihydrochloride salts .

How can researchers optimize experimental conditions to study this compound's interaction with neurotransmitter systems?

Level: Advanced

Methodological Answer:

To investigate neurotransmitter interactions (e.g., histamine or serotonin receptors):

- Receptor Binding Assays: Use radiolabeled ligands (e.g., [³H]-histamine) in competitive binding studies, ensuring proper controls for nonspecific binding.

- Functional Assays: Measure second messengers (e.g., cAMP or Ca²⁺ flux) in transfected HEK293 cells, as done for α-Methylhistamine derivatives .

- Cross-Validation: Compare results across in vitro (cell-based) and ex vivo (tissue slice) models to account for metabolic differences .

What safety protocols should be followed when handling this compound in laboratory settings?

Level: Basic

Methodological Answer:

Key safety measures include:

- PPE Compliance: Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure, as mandated for cathinone derivatives .

- Ventilation: Use fume hoods during weighing and synthesis to avoid inhalation risks .

- Spill Management: Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste streams, per guidelines for histamine dihydrochloride .

- Training: Document staff training on emergency procedures, aligning with OSHA standards for dihydrochloride salts .

How can the stability of this compound be evaluated under long-term storage conditions?

Level: Advanced

Methodological Answer:

Stability studies should incorporate:

- Accelerated Degradation Testing: Expose samples to 40°C/75% relative humidity (ICH Q1A guidelines) and monitor degradation via HPLC .

- pH-Dependent Stability: Assess hydrolysis rates in buffers (pH 1–9) to identify optimal storage conditions.

- Light Sensitivity: Compare UV-vis spectra before and after light exposure, critical for imidazole-containing compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.